molecular formula C22H25N3O4 B12176591 N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12176591
M. Wt: 395.5 g/mol
InChI Key: NGQDQSIRTGOFHB-UHFFFAOYSA-N
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Description

N-(2-{[(3,4-Dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic specialty chemical designed for advanced pharmacological and medicinal chemistry research. This compound features a hybrid molecular structure, incorporating a 1-methyl-1H-indole-3-carboxamide moiety linked via an ethylamino spacer to a 3,4-dimethoxyphenyl acetyl group. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous therapeutic agents . The 3,4-dimethoxyphenethylamine derivative portion of the molecule is a structure of significant interest in neuroscience and has been investigated in various pharmacological contexts, including as a precursor in synthetic studies . This reagent's primary research value lies in its potential as a core building block for designing novel bioactive molecules. It serves as a key intermediate for synthesizing and exploring compounds targeting central nervous system (CNS) disorders, given the known pharmacological profiles of its structural components. Researchers can utilize this chemical to investigate structure-activity relationships (SAR), particularly in developing ligands for serotonin receptors and other neurological targets, as related phenethylamine and indole derivatives are known to interact with these systems . The dimethoxy and indole groups are common features in molecules with antioxidant and anticancer properties, making this compound a candidate for preliminary screening in such research programs . Its mechanism of action is not yet fully characterized and is a subject for ongoing investigation, but it is hypothesized to involve complex interactions with various enzyme systems and neuronal receptors based on its structural analogy to other active molecules. This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-25-14-17(16-6-4-5-7-18(16)25)22(27)24-11-10-23-21(26)13-15-8-9-19(28-2)20(12-15)29-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

NGQDQSIRTGOFHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced purification techniques like chromatography and crystallization are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper complexes), and specific oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with proteins, enzymes, and receptors. These interactions can modulate various cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

N-(3-Hydroxypropyl)-indole-3-carboxamide

  • Structural Features : Shares the indole-3-carboxamide core but lacks the 3,4-dimethoxyphenylacetyl group. Instead, it has a hydroxypropyl substituent on the carboxamide nitrogen.
  • Synthesis: Synthesized via HBTU-mediated coupling of indole-3-carboxylate with 3-amino-1-propanol in dimethylformamide (DMF) .
  • Key Differences : The absence of the 3,4-dimethoxyphenylacetyl group likely reduces lipophilicity and receptor-binding affinity compared to the main compound. The hydroxypropyl group may enhance aqueous solubility but limit membrane permeability.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Features : Contains the 3,4-dimethoxyphenethylamine backbone linked to a benzamide group instead of an indole-3-carboxamide.
  • Synthesis : Prepared by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding 80% product .
  • Rip-B’s simpler structure may confer lower metabolic stability than the main compound.

Pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Structural Features: Include 2-(3,4-dimethoxyphenyl) substituents but feature a pyrido-pyrimidinone core instead of indole-3-carboxamide .
  • Key Differences: The heterocyclic pyrido-pyrimidinone system may enhance kinase or enzyme inhibition activity due to its electron-deficient nature. The main compound’s indole core could favor interactions with serotonin or dopamine receptors.

Pharmacologically Relevant Comparators

Verapamil-Related Compounds

  • Example: Benzeneacetonitrile derivatives with 3,4-dimethoxyphenyl and methylamino-cyclohexenyl groups (e.g., USP Verapamil Related Compound B) .
  • Key Differences : These compounds are calcium channel blockers with tertiary amine and nitrile functionalities. The main compound’s indole-3-carboxamide structure diverges significantly, suggesting distinct mechanisms of action.

Formoterol-Related Compounds

  • Example : Formoterol-related compound E and F, which incorporate 4-methoxy-3-methylphenyl or 4-methoxyphenyl groups .
  • Key Differences: These β2-adrenergic agonists prioritize phenolic and formamide groups for receptor binding, unlike the main compound’s acetylated aminoethyl-indole architecture.

Biological Activity

N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 342.38 g/mol
  • SMILES Notation : CC(C(=O)NCC(=O)N1C=CC=C2C1=CC=C(C=C2)C(=O)N(C)C(=O)O)OC

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. The detailed synthetic pathway can be summarized as follows:

  • Starting Materials : 3,4-dimethoxyphenylacetyl chloride and 1-methyl-1H-indole-3-carboxylic acid.
  • Reaction Steps :
    • Acylation of the indole derivative with the phenylacetyl group.
    • Formation of the amide bond through reaction with an appropriate amine.
    • Purification through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits notable cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)5.0
HepG2 (Liver Cancer)7.5
A549 (Lung Cancer)6.0

These values indicate that this compound has a promising profile as a potential anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Microtubule Destabilization : Similar to other indole derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : Studies have shown that treatment with this compound increases caspase-3 activity, indicating its role in promoting apoptosis in cancer cells.

Study 1: Antitumor Efficacy in Mice

In a preclinical study involving mice bearing MDA-MB-231 tumors, administration of this compound resulted in:

  • Tumor Volume Reduction : A significant decrease in tumor size was observed after 14 days of treatment compared to control groups.
  • Survival Rate Improvement : The survival rate of treated mice was notably higher than that of untreated controls.

Study 2: In Vitro Analysis

An in vitro analysis demonstrated that this compound could inhibit proliferation in various cancer cell lines through:

  • Cell Cycle Arrest : Flow cytometry results indicated an accumulation of cells in the G2/M phase after treatment.
  • Morphological Changes : Microscopic examination revealed characteristic apoptotic features such as cell shrinkage and membrane blebbing.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, and how do solvent systems influence yield?

The synthesis typically involves coupling a 3,4-dimethoxyphenylacetyl derivative with a 1-methylindole-3-carboxamide precursor using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions . Solvent polarity and temperature control are critical: non-polar solvents (e.g., hexane:ethyl acetate, 9:3 v/v) aid in product isolation via TLC, while polar aprotic solvents enhance intermediate solubility. Yield optimization requires iterative adjustments to stoichiometry (e.g., 1:1 molar ratio of amine to carboxylic acid derivatives) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

A multi-technique approach is essential:

  • 1H/13C NMR (400 MHz in DMSO-d6) confirms regiochemistry of the indole core and methoxy groups .
  • Single-crystal X-ray diffraction resolves 3D conformation, particularly the orientation of the acetylated aminoethyl side chain .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., deviations <0.5% from theoretical values) .
  • Elemental analysis ensures purity (>95%) by verifying C, H, N content .

Q. What in vitro assays are recommended to assess its preliminary pharmacological activity?

  • Kinase inhibition assays : Target selectivity can be screened against panels like the KinomeScan platform to identify potential interactions with tyrosine kinases or G-protein-coupled receptors .
  • Cellular viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines evaluate cytotoxicity, with IC50 values compared to reference compounds .
  • Fluorescence polarization assays quantify binding affinity to DNA or protein targets, leveraging the indole moiety’s intrinsic fluorescence .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformation and predict NMR chemical shifts. Discrepancies between experimental and computed shifts (e.g., methoxy group δ ~3.8 ppm) may indicate rotameric equilibria or crystal-packing effects . Molecular dynamics simulations (10–100 ns trajectories) further assess conformational flexibility in solution .

Q. What strategies improve metabolic stability without compromising target affinity in structural analogs?

  • Bioisosteric replacement : Substitute the methoxy groups with trifluoromethoxy or ethoxy groups to reduce CYP450-mediated demethylation .
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) at the indole N1-position to block oxidative metabolism .
  • Prodrug design : Mask the carboxamide as an ester or carbamate to enhance oral bioavailability .

Q. How can reaction path search algorithms (e.g., AFIR) optimize the synthesis of novel derivatives?

The Artificial Force Induced Reaction (AFIR) method identifies low-energy transition states for coupling reactions. For example, it predicts the activation energy for amide bond formation between 3,4-dimethoxyphenylacetic acid and indole-3-carboxamide derivatives, enabling solvent selection (e.g., DCM vs. THF) and catalyst screening (e.g., HATU vs. TBTU) .

Q. What experimental designs address batch-to-batch variability in large-scale synthesis?

  • Factorial design (e.g., 2^3 full factorial): Vary temperature (0–25°C), solvent volume (10–30 mL/g), and catalyst loading (1–3 eq) to identify critical parameters .
  • Quality-by-Design (QbD) : Define a design space using response surface methodology (RSM) to ensure purity >98% and yield >75% across batches .

Methodological Considerations

Q. How to validate interactions with biological targets using isothermal titration calorimetry (ITC)?

  • Sample preparation : Use 20 μM compound in PBS (pH 7.4) and titrate against 200 μM purified protein (e.g., BSA as a negative control).
  • Data analysis : Fit binding isotherms to a one-site model to calculate ΔG, ΔH, and Kd. A Kd <10 μM suggests high-affinity binding, while nonspecific interactions (ΔH ≈ 0) indicate aggregation .

Q. What protocols mitigate photodegradation during stability studies?

  • ICH Q1B guidelines : Expose the compound to UV (320–400 nm) and visible light (1.2 million lux-hours) in quartz cells.
  • Protective additives : Include 0.1% w/v ascorbic acid or nitrogen purging to reduce radical-mediated degradation .

Data Interpretation Challenges

Q. How to reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetics?

  • Physiologically based pharmacokinetic (PBPK) modeling : Adjust parameters like logP (experimental vs. predicted) and plasma protein binding (equilibrium dialysis data) .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the indole C5 position) not accounted for in software .

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